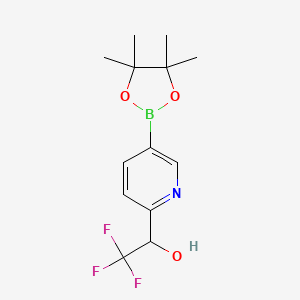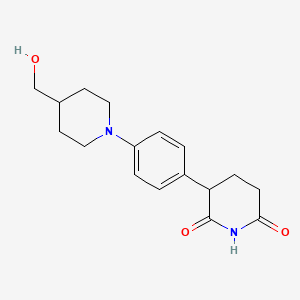![molecular formula C12H12BrFO2 B13689598 6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)
6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] is a chemical compound with the molecular formula C12H12BrFO2 It is characterized by the presence of bromine and fluorine atoms attached to a spiro[1,3-dioxolane-2,2’-tetralin] structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and fluorination of a spiro[1,3-dioxolane-2,2’-tetralin] precursor. The reaction conditions often include the use of bromine and fluorine sources, solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6’-Bromo-8’-fluoro-3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]
- 6-Bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane]
Uniqueness
6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] is unique due to its specific spiro structure and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H12BrFO2 |
|---|---|
Molekulargewicht |
287.12 g/mol |
IUPAC-Name |
7'-bromo-5'-fluorospiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C12H12BrFO2/c13-9-5-8-1-2-12(15-3-4-16-12)7-10(8)11(14)6-9/h5-6H,1-4,7H2 |
InChI-Schlüssel |
CPCYOLXHDUCZIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC3=C1C=C(C=C3F)Br)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)
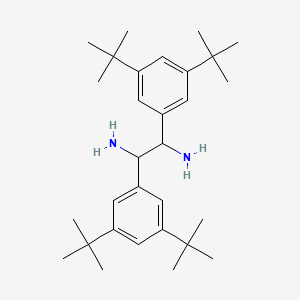
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)
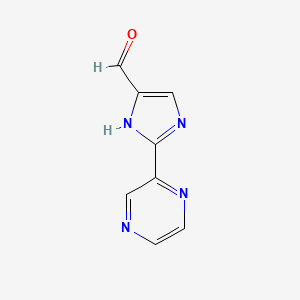

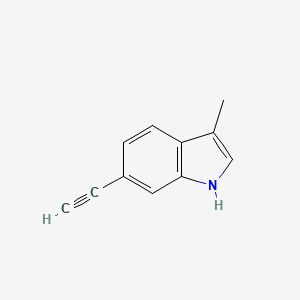
![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)



